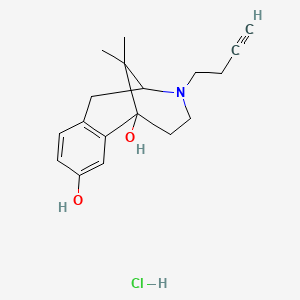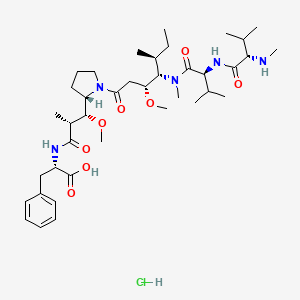
MMAF Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMAF Hydrochloride, also known as Monomethylauristatin F hydrochloride, is a potent tubulin polymerization inhibitor and is used as an antitumor agent . It is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A .
Synthesis Analysis
The synthesis of MMAF Hydrochloride involves complex chemical processes. A study published in Scientific Reports discusses the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling .
Molecular Structure Analysis
The molecular formula of MMAF Hydrochloride is C39H66ClN5O8 . The molecular weight is 768.4 g/mol . The structure of MMAF Hydrochloride has been characterized by NMR spectroscopy and quantum chemical modelling .
Chemical Reactions Analysis
The chemical reactions involving MMAF Hydrochloride are complex and involve several stages. The cis-dolaproine residue in MMAF Hydrochloride indicates a more complex conformational equilibrium than previously assumed .
Physical And Chemical Properties Analysis
The physical and chemical properties of MMAF Hydrochloride are determined by its molecular structure. The InChIKey of MMAF Hydrochloride is BUPKFQQDMNUXOY-KMYLZLQDSA-N . The Canonical SMILES is CCC©C(C(CC(=O)N1CCCC1C(C©C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N©C(=O)C(C©C)NC(=O)C(C©C)NC.Cl .
Applications De Recherche Scientifique
Cancer Research
MMAF is a synthetic analogue of the natural compound dolastatin 10 and has garnered significant attention in cancer research due to its high potency in vitro . It exhibits remarkable tumor cells inhibition, with IC50 values in the picomolar range .
Antibody-Drug Conjugates (ADCs)
MMAF is being used as a payload for ADCs . ADCs harness the precision of monoclonal antibodies for targeted delivery and the potency of payloads for effective killing . MMAF has been reformulated to serve as payloads in targeted therapeutics .
Pharmacokinetic Studies
A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic (PK) characteristics of MMAF in rats . The PK studies showed that the bioavailability of MMAF was 0% with high clearance .
Metabolism Studies
Metabolite profiling studies, in vitro/in vivo, were performed. Seven metabolites for MMAF were tentatively identified in liver microsome . The major metabolic pathway was demethylation .
Drug Development
MMAF analogues have been developed and evaluated for their bioactivity . For instance, compounds 11k and 18d exhibited excellent inhibition on tubulin . Compound 18d demonstrated enhanced cytotoxicity against HCT116 cells compared to the parent compound MMAF, suggesting its potential as a cytotoxic payload for further ADCs development .
Dual-Drug ADCs
MMAF and PNU-159682 do not antagonize or synergize with each other, suggesting a potential application for dual-drug ADCs . This could be particularly interesting for the delivery of two different drugs that not only interact additively but synergistically .
Mécanisme D'action
Target of Action
MMAF Hydrochloride, also known as Monomethylauristatin F Hydrochloride, is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A . Its primary target is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
MMAF Hydrochloride functions as an antimitotic agent . It inhibits cell division by blocking the polymerization of tubulin . This compound is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows for the selective destruction of cancer cells while minimizing damage to healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by MMAF Hydrochloride is the microtubule dynamics within the cell . By inhibiting tubulin polymerization, MMAF disrupts the formation and function of the mitotic spindle, an essential component for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces cell death .
Pharmacokinetics
The pharmacokinetic properties of MMAF Hydrochloride are complex and can be influenced by its incorporation into ADCs . As a part of ADCs, MMAF Hydrochloride is designed to be stable in the bloodstream, reducing systemic toxicity . Once the ADC binds to the target antigen on cancer cells, the complex is internalized, and MMAF is released to exert its cytotoxic effect .
Result of Action
The result of MMAF Hydrochloride action is the inhibition of cell division and induction of cell death in targeted cancer cells . By disrupting microtubule dynamics, MMAF Hydrochloride causes cell cycle arrest at the G2/M phase . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor growth .
Action Environment
The action, efficacy, and stability of MMAF Hydrochloride can be influenced by various environmental factors. These include the expression level of the target antigen on cancer cells, the internalization rate of the ADC, and the intracellular conditions that affect the release of MMAF . Additionally, factors such as the patient’s overall health, the presence of drug resistance mechanisms, and the tumor microenvironment can also impact the effectiveness of MMAF Hydrochloride .
Safety and Hazards
Safety measures should be taken while handling MMAF Hydrochloride. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The future directions for MMAF Hydrochloride development may include exploring recombinant antibody approaches to improve cancer cellular delivery and lysosomal trafficking of ADCs . Furthermore, sites susceptible to future modification have been identified in order to potentially improve the performance of these drugs .
Propriétés
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPKFQQDMNUXOY-KMYLZLQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

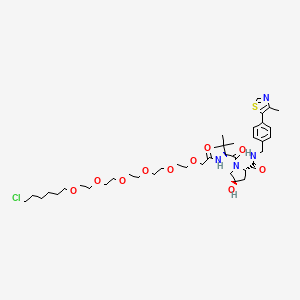



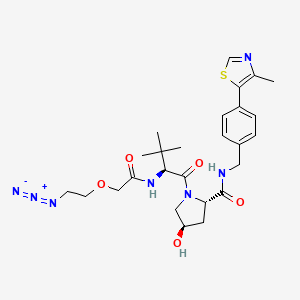



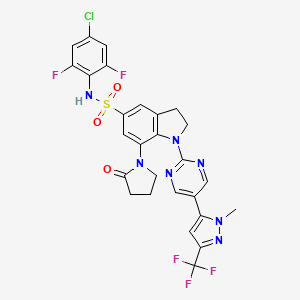



![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
